6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
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Overview
Description
6-Bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the cyclization of 2-amino-5-bromo-3-(2,4-dichlorophenyl)benzoic acid with formamide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
- 6-Bromo-2-(4-chlorophenyl)-4-quinazolinone
- 2,4-Dichloro-6-bromoquinazoline
- 3-Hydroxy-2-(2,4-dichlorophenyl)-4-quinazolinone
Comparison: Compared to these similar compounds, 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-10(5-7)14(20)19(21)13(18-12)9-3-2-8(16)6-11(9)17/h1-6,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIAMDBHDKTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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